Bilirubin XIIIalpha

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

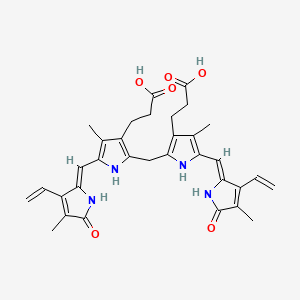

Bilirubin XIIIalpha is a biladiene that is a linear tetrapyrrole and a regioisomer of bilirubin IXalpha, in which the dipyrroles are of endovinyl type only. It is a member of biladienes and a dicarboxylic acid.

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Bilirubin is recognized for its potent antioxidant capabilities. It can neutralize free radicals and prevent lipid peroxidation, which is crucial in protecting cells from oxidative stress. Research indicates that bilirubin XIIIalpha may enhance these protective effects, particularly in conditions associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders .

Cardiovascular Health

Studies have shown that elevated bilirubin levels correlate with reduced cardiovascular risk. This compound has been observed to exert protective effects against ischemia-reperfusion injury in cardiac tissues. Experimental models demonstrated that administering bilirubin prior to inducing ischemia significantly reduced infarct size and improved cardiac function . This suggests a potential role for this compound in managing heart diseases.

Neuroprotection

This compound exhibits neuroprotective effects by mitigating oxidative stress and inflammation within neuronal systems. Its ability to modulate inflammatory responses makes it a candidate for therapeutic strategies aimed at treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Q & A

Basic Research Questions

Q. What are the best practices for synthesizing and characterizing Bilirubin XIIIalpha in laboratory settings?

- Methodological Answer : Synthesis should follow protocols ensuring purity and reproducibility. For characterization, use nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C NMR for carboxyl group analysis) and elemental analysis to confirm structure and purity. Include detailed reaction conditions (solvents, catalysts, temperatures) in the experimental section, and cross-reference prior literature for known compounds . For novel derivatives, provide full spectral data, high-resolution mass spectrometry (HRMS), and chromatographic purity assessments (e.g., HPLC) to meet journal standards .

Q. Which experimental techniques are recommended for determining the pKa values of this compound in aqueous and micellar systems?

- Methodological Answer : Use 13C NMR titration in dimethyl sulfoxide-water mixtures to measure apparent pKa shifts, particularly in bile salt micelles (e.g., sodium taurocholate). This method accounts for solubility challenges and quantifies acidity changes in micellar environments. Ensure calibration with reference compounds and validate results through triplicate measurements .

Q. How should researchers design experiments to study this compound’s interactions with bile salts?

- Methodological Answer : Employ a combination of spectroscopic (e.g., UV-Vis, fluorescence) and thermodynamic techniques (isothermal titration calorimetry) to assess binding affinities. Include controls for pH, ionic strength, and temperature. Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses, such as comparing interactions in taurocholate vs. taurodeoxycholate micelles .

Advanced Research Questions

Q. How can solubility limitations of this compound in aqueous systems be addressed during pKa determination?

- Methodological Answer : Utilize bile salt micelles (e.g., sodium taurocholate) to enhance solubility while mimicking physiological conditions. Optimize solvent ratios (e.g., DMSO-water mixtures) and validate micelle formation via dynamic light scattering (DLS). Compare results with computational models (e.g., COSMO-RS) to predict solubility-pKa relationships .

Q. What strategies resolve contradictions between NMR-derived pKa values and theoretical predictions for this compound?

- Methodological Answer : Perform sensitivity analyses to identify variables (e.g., solvent polarity, micelle size) affecting discrepancies. Cross-validate with alternative methods like potentiometric titration or computational simulations (e.g., DFT calculations). Discuss limitations in the "Results and Discussion" section, emphasizing micellar microenvironment impacts on acidity .

Q. How can researchers model the biophysical behavior of this compound in bile systems?

- Methodological Answer : Develop a thermodynamic model incorporating partition coefficients between aqueous and micellar phases. Use experimental data (e.g., NMR titration, binding constants) to parameterize the model. Validate against in vitro bile fluid simulations and discuss implications for bilirubin metabolism disorders .

Q. Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing variability in this compound experimental data?

- Methodological Answer : Apply ANOVA or mixed-effects models to assess inter-experimental variability. Report confidence intervals for pKa values and binding constants. Use tools like R or Python for bootstrapping analyses to ensure robustness. Include raw data in supplementary materials for transparency .

Q. How can researchers ensure reproducibility in this compound studies?

- Methodological Answer : Document all experimental parameters (e.g., reagent lot numbers, instrument calibration details) in the "Experimental" section. Share protocols via repositories like Protocols.io and provide spectral raw data (e.g., NMR FID files) in supplementary information. Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

Q. Future Directions

Q. What unanswered questions about this compound warrant further investigation?

- Methodological Answer : Explore its role in oxidative stress pathways using LC-MS/MS to identify degradation products. Investigate interactions with serum proteins (e.g., albumin) via surface plasmon resonance (SPR). Propose studies using advanced imaging (cryo-EM) to visualize micelle incorporation .

Q. How can computational methods enhance understanding of this compound’s chemical behavior?

Eigenschaften

Molekularformel |

C33H36N4O6 |

|---|---|

Molekulargewicht |

584.7 g/mol |

IUPAC-Name |

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-18(5)32(42)36-26(20)13-24-16(3)22(9-11-30(38)39)28(34-24)15-29-23(10-12-31(40)41)17(4)25(35-29)14-27-21(8-2)19(6)33(43)37-27/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,42)(H,37,43)(H,38,39)(H,40,41)/b26-13-,27-14- |

InChI-Schlüssel |

SJDJRWBCNPRKRW-IFADSCNNSA-N |

SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C)C=C |

Isomerische SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\NC(=O)C(=C3C=C)C)C)CCC(=O)O)/C=C/4\NC(=O)C(=C4C=C)C |

Kanonische SMILES |

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C)C=C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.